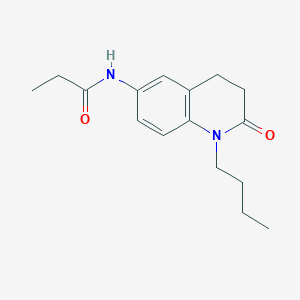

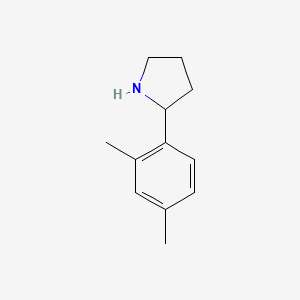

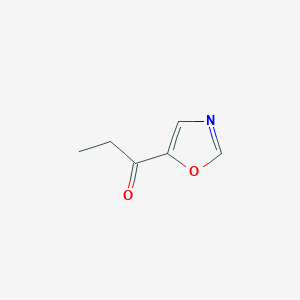

2-(2,4-Dimethylphenyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2,4-Dimethylphenyl)pyrrolidine-like compounds involves multiple steps, including the formation of pyrrolidine rings and the attachment of phenyl groups at specific positions. One notable method for synthesizing related compounds involves the Hantzsch condensation reaction, which is a four-component reaction that efficiently produces 1,4-dihydropyridines, a related class of compounds. For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyrrolidine-3,5-dicarboxylate demonstrates the use of microwave irradiation in promoting such reactions under solvent-free conditions (Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed. These methods reveal insights into the compound's geometrical configuration, electronic distribution, and potential sites for reactivity. For example, the structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided comprehensive insights into its molecular geometry and electronic properties through DFT calculations (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 2-(2,4-Dimethylphenyl)pyrrolidine can be inferred from studies on similar structures. These compounds often undergo reactions typical for pyrrolidines and substituted phenyl groups, such as nucleophilic substitutions, electrophilic aromatic substitutions, and ring transformations. The presence of the nitrogen atom in the pyrrolidine ring also makes these compounds potential ligands in coordination chemistry, capable of forming complexes with various metals, which can significantly alter their chemical behavior (Schmidlin et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-proliferative Activity

- Novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized and demonstrated significant in vitro anti-proliferative activities against human prostate cancer cells (Ince et al., 2020).

Organocatalysis in Chemical Reactions

- Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, was found to be an effective bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

Asymmetric Hydrogenations

- The preparation of certain pyrrolidine derivatives and their application in effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives were described (Takahashi & Achiwa, 1989).

Epoxidation of α,β-Enones

- The asymmetric epoxidation of α,β-enones using bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol and tert-butyl hydroperoxide showed improved reactivity and enantioselectivity (Lattanzi, 2006).

Pyrrolidine Chemistry in Modern Science

- Pyrrolidines have shown significance in medicine and industry, such as in dyes or agrochemical substances. A study of pyrrolidines synthesis in [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlighted their importance (Żmigrodzka et al., 2022).

Antimicrobial Activity

- A novel bicyclic thiohydantoin fused to pyrrolidine compound exhibited antibacterial and antimycobacterial activity (Nural et al., 2018).

Reactions Catalyzed by Metal Complexes

- Analogues of a specific pyrrolidine derivative were prepared to demonstrate their utility in asymmetric hydrogenation of dimethyl itaconate (Inoguchi et al., 1989).

Safety and Hazards

The safety information for 2-(2,4-Dimethylphenyl)pyrrolidine indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPALANXPTYMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)